molecular formula C13H16F3N B13253645 2-Methyl-2-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine

2-Methyl-2-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine

Cat. No.: B13253645
M. Wt: 243.27 g/mol
InChI Key: YWGJRKLRPMNNPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine is a compound that features a pyrrolidine ring substituted with a 2-methyl group and a 2-(trifluoromethyl)phenylmethyl group. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine can be achieved through several synthetic routes. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction typically involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-Methyl-2-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, which may include enzymes, receptors, or other proteins involved in various biological processes . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine is unique due to its specific structural features, including the combination of a pyrrolidine ring and a trifluoromethyl-substituted phenyl group. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C13H16F3N

Molecular Weight

243.27 g/mol

IUPAC Name

2-methyl-2-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidine

InChI

InChI=1S/C13H16F3N/c1-12(7-4-8-17-12)9-10-5-2-3-6-11(10)13(14,15)16/h2-3,5-6,17H,4,7-9H2,1H3

InChI Key

YWGJRKLRPMNNPE-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN1)CC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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